molecular formula C14H21N B15314096 3-(2-Tert-butylphenyl)pyrrolidine

3-(2-Tert-butylphenyl)pyrrolidine

Cat. No.: B15314096
M. Wt: 203.32 g/mol
InChI Key: CGBKHYCWRNDFFC-UHFFFAOYSA-N
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Description

3-(2-Tert-butylphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butyl-substituted phenyl group at the 3-position of the five-membered saturated nitrogen heterocycle. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity. The tert-butyl group is notable for its steric bulk, which can modulate lipophilicity, metabolic stability, and receptor interactions .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(2-tert-butylphenyl)pyrrolidine

InChI

InChI=1S/C14H21N/c1-14(2,3)13-7-5-4-6-12(13)11-8-9-15-10-11/h4-7,11,15H,8-10H2,1-3H3

InChI Key

CGBKHYCWRNDFFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Tert-butylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of rhodium catalysts . Additionally, the acid-promoted synthesis from N-carbamate-protected amino alcohols is also a viable route .

Industrial Production Methods

Industrial production of 3-(2-Tert-butylphenyl)pyrrolidine typically involves scalable and efficient catalytic processes. The use of nickel and cerium catalysts for selective C(sp3)-C(sp2) cross-couplings with aromatic halides is one such method . These methods ensure high yields and functional group tolerance, making them suitable for large-scale production.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Receptor Affinity and Activity

Phenyl Ring Substitutions
  • 4-Chlorophenyl-pyrrolidine derivatives (e.g., MC4R ligands): Substitution with a 4-chlorophenyl group at the pyrrolidine nitrogen yielded nanomolar affinity (Ki = 1.0 nM) and agonist potency (EC50 = 3.8 nM) at the human melanocortin-4 receptor (hMC4R). The chloro group enhances hydrophobic interactions in the receptor binding pocket .
  • 2-Tert-butylphenyl vs. 4-Methylphenyl : While tert-butyl groups improve metabolic stability, 4-methylphenyl substitutions in piperazine-pyrrolidine hybrids showed moderate hMC4R potency (EC50 ~3.8–590 nM). The tert-butyl group’s larger size may reduce off-target effects but could limit binding in compact receptor sites .
Heterocyclic Modifications
  • Pyrrolidine-2,5-dione derivatives : Compounds like 3-(1H-indol-3-yl)pyrrolidine-2,5-dione exhibit dual affinity for serotonin transporters (SERT) and 5-HT1A receptors (Ki = 3.2 nM for 5-HT1A). The dione moiety introduces hydrogen-bonding capacity, absent in 3-(2-tert-butylphenyl)pyrrolidine, which may explain divergent receptor selectivity .

Stereochemical Influences

  • S,R vs. R,S Diastereomers : In hMC4R-targeted pyrrolidines, the S,R configuration acts as a full agonist, whereas the R,S isomer retains binding affinity but loses cAMP production capability. This highlights the critical role of stereochemistry in functional outcomes .
  • D-Proline Substitution : Replacing pyrrolidine with D-proline (a six-membered ring analog) reduced potency 9-fold in kinase inhibitors, emphasizing the importance of ring size and stereochemistry in maintaining activity .

Ring Modifications and Bioactivity

  • Piperidine vs. Pyrrolidine: Pyrrolidine-containing kinase inhibitors (e.g., 2-(dimethylamino)pyrrolidine derivatives) showed comparable potency to piperidine analogs in cellular assays. However, pyrrolidine’s smaller ring size may enhance selectivity for certain targets, such as CSF-1R kinase .
  • Tetrafluoro-pyrrolidine : Fluorination at the 3,3,4,4 positions preserved potency in kinase inhibitors, suggesting that electronegative substituents can mimic steric effects without significant activity loss .

Physicochemical Properties

  • Melting Point and Solubility: A tert-butylphenyl-pyrrolidine dicyano derivative (5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-pyrrolidine-2,5-dicarboxylate) exhibited a melting point of 168–170°C, indicative of high crystallinity. The tert-butyl group likely contributes to this property, which could influence formulation strategies .

Data Tables

Table 1: Key Pyrrolidine Derivatives and Their Bioactivities

Compound Substituents Biological Target Affinity/Potency Source
3-(4-Chlorophenyl)pyrrolidine 4-Cl-phenyl, piperazine hMC4R Ki = 1.0 nM, EC50 = 3.8 nM
Pyrrolidine-2,5-dione Indol-3-yl, dione 5-HT1A/SERT Ki = 3.2 nM (5-HT1A)
D-Proline analog D-proline substitution Kinase 9-fold ↓ potency
2-(Dimethylamino)pyrrolidine Dimethylamino, pyrazolopyrimidine CSF-1R kinase IC50 ~18–52% yield

Table 2: Impact of Substituents on Physicochemical Properties

Substituent Property Affected Effect Example Compound
tert-Butylphenyl Lipophilicity, Stability Increased metabolic stability 3-(2-Tert-butylphenyl)pyrrolidine
4-Chlorophenyl Receptor Binding Enhanced hydrophobic interactions hMC4R ligands
Fluorine Electronic Effects Mimicked steric bulk Tetrafluoro-pyrrolidine

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